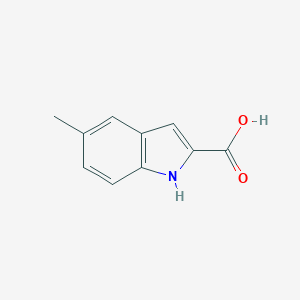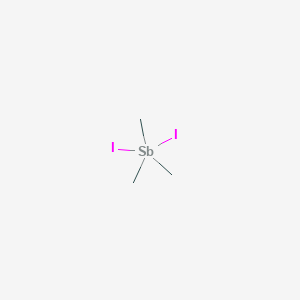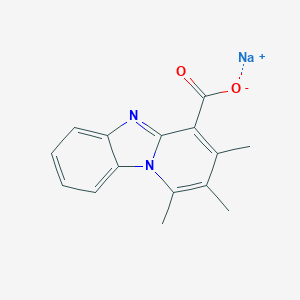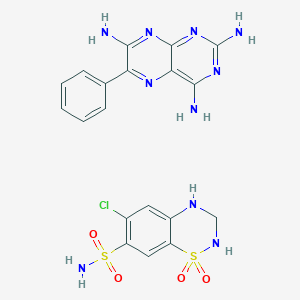
Superoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Superoxide is a highly reactive and unstable oxygen species that is produced during various metabolic processes in living organisms. It is a free radical that can cause damage to cells and tissues by reacting with other molecules in the body. Superoxide has been extensively studied in the field of biochemistry and physiology, and its role in various biological processes is still being explored.
Scientific Research Applications
Generation and Chemical Implications
Superoxide ion (O2(•-)) plays a critical role in various chemical and biological systems. Its generation methods, reaction types, and potential applications in destroying hazardous chemicals, synthesizing organic compounds, and environmental chemistry have been extensively studied. Recent advancements in technology provide deeper insights into the mechanisms and products of O2(•-) reactions, opening new avenues for research (Hayyan, Hashim, & Alnashef, 2016).
Nanoparticles and Oxidative Stress
Research on nanoparticles, due to their biomedical, optical, and electronic applications, has shown that superoxide dismutase (SOD), Glutamine synthetase (GS), and Catalase (CAT) are key defense mechanisms against cellular oxidative stress. This has implications for therapies targeting cancer cells (Budak, 2019).
Transformation in Plants
Studies on rice seedlings have shown that transformation with chloroplast superoxide dismutase gene can be achieved, providing a basis for genetic modification in plants and agricultural research (You-xia, 2009).
Role in Lithium-Oxygen Batteries
Superoxide is a key intermediate in non-aqueous lithium-oxygen batteries. Understanding its role and interactions with electrolytes helps in the development of more efficient and stable batteries (Radjenovic & Hardwick, 2018).
Imaging in Neuroscience
Novel optical imaging techniques using superoxide in live mouse brains show its importance in studying central nervous system diseases like stroke and neurodegeneration. This research offers new methods for noninvasive in vivo study of superoxide (Hall et al., 2012).
Epigenetic Processes
Superoxide influences major epigenetic processes like DNA methylation, histone methylation, and acetylation. Its role in nucleophilic reactions and free radical abstraction has implications for understanding oxidative stress in cancer and aging (Afanas’ev, 2015).
Mitochondrial Function and Aging
Research indicates that superoxide generated by the mitochondrial respiratory chain affects diseases with abnormal respiratory chain function and impacts the aging process through mtDNA mutagenesis or telomeric DNA shortening (Raha & Robinson, 2000).
properties
CAS RN |
11062-77-4 |
|---|---|
Product Name |
Superoxide |
Molecular Formula |
O2(−) O2- |
Molecular Weight |
31.999 g/mol |
InChI |
InChI=1S/HO2/c1-2/h1H/p-1 |
InChI Key |
OUUQCZGPVNCOIJ-UHFFFAOYSA-M |
SMILES |
[O-][O] |
Canonical SMILES |
[O-][O] |
physical_description |
Solid |
synonyms |
Superoxide Superoxide Anion Superoxide Radical Superoxides |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






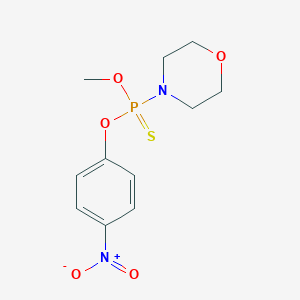


![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
